molecular formula C14H18N2O6S B2935537 Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate CAS No. 1207048-74-5

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate

Cat. No.: B2935537
CAS No.: 1207048-74-5
M. Wt: 342.37
InChI Key: HAASVOUDHDQPRK-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate is a synthetic compound characterized by a central 2-oxoacetate backbone substituted with a 2-methoxyphenylamino group and a 1,1-dioxidoisothiazolidin-2-yl moiety.

Properties

IUPAC Name

ethyl 2-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyanilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-3-22-14(18)13(17)15-11-9-10(5-6-12(11)21-2)16-7-4-8-23(16,19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAASVOUDHDQPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a methoxyphenyl group and a dioxidoisothiazolidin moiety, contributing to its unique biological profile. The molecular formula is C15H16N2O5SC_{15}H_{16}N_{2}O_{5}S with a molecular weight of approximately 348.36 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₅S
Molecular Weight348.36 g/mol
IUPAC NameThis compound
Chemical ClassificationOrganic compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The dioxidoisothiazolidin group may facilitate enzyme inhibition or receptor modulation, leading to significant pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

  • Inhibition of cell proliferation : The compound effectively reduces the growth rate of various cancer cells.
  • Induction of apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Studies

Several case studies have explored the compound's efficacy in different biological contexts:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 12 µM.
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus.
    • Findings : The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, indicating potent antibacterial activity.
  • Mechanistic Insights :
    • Objective : To elucidate the pathways involved in apoptosis induction.
    • Findings : The study revealed that the compound activates caspase pathways and increases the expression of pro-apoptotic proteins.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)
  • Structure : Differs in the position of the methoxy group (para vs. ortho on the phenyl ring).
  • Applications : Widely used as a pharmaceutical intermediate, suggesting utility in drug discovery workflows .
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate
  • Structure : Substituted with a bromine atom at the meta position of the phenyl ring.
  • Bioactivity : Derivatives of this compound exhibit potent anticancer activity (IC50: 0.090–0.650 μM against multiple cancer cell lines), highlighting the impact of halogen substituents on biological efficacy .
Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate
  • Structure: Replaces the isothiazolidinone sulfone with a cyanothiazole ring.
  • Synthesis: Prepared via reaction of 2-aminothiazole-5-carbonitrile with methyl oxalyl chloride, yielding a fragment-sized molecule for drug discovery .

Functional Group Modifications

Ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate
  • Structure : Contains a hydroxy group on the ethyl side chain.
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate (CAS 175437-68-0)
  • Structure : Features a thiazole ring with a chloroethyl substituent.

Physicochemical and Spectral Comparisons

Compound Key Substituents Notable Properties
Target Compound 1,1-dioxidoisothiazolidin-2-yl, ortho-methoxy Likely enhanced solubility (sulfone) and steric hindrance (ortho-methoxy)
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate Para-methoxy Higher synthetic yield due to para-substitution
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate Hydroxyl group Lower lipophilicity; potential for glycosylation

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